

commercial availability of 4-(N-Methylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(N-Methylaminocarbonyl)phenylboronic acid

Cat. No.: B107187

[Get Quote](#)

An In-Depth Technical Guide to **4-(N-Methylaminocarbonyl)phenylboronic Acid**: Commercial Availability, Synthesis, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

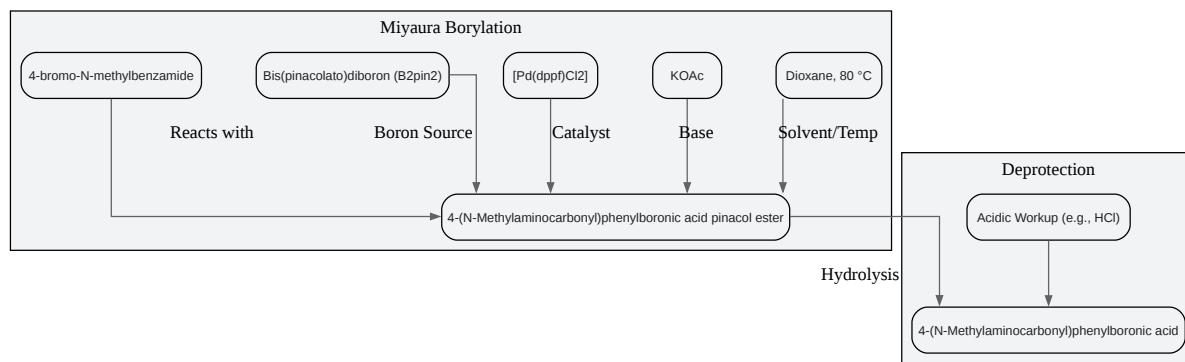
This guide provides an in-depth analysis of **4-(N-Methylaminocarbonyl)phenylboronic acid**, a critical reagent in contemporary medicinal chemistry and materials science. We will explore its commercial availability, delve into its synthesis and purification, and provide detailed protocols for its application, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Commercial Availability and Procurement

4-(N-Methylaminocarbonyl)phenylboronic acid is readily available from a multitude of commercial suppliers, catering to various scales of research and development, from laboratory-grade to bulk quantities. The compound is also known by several synonyms, including (4-(methylcarbamoyl)phenyl)boronic acid and 4-borono-N-methylbenzamide.

When selecting a supplier, it is crucial to consider not only the cost but also the purity of the compound, as trace impurities can significantly impact the efficiency and reproducibility of

subsequent reactions. The presence of inorganic boron species or triaryl boroxines, a common impurity in boronic acid preparations, can lead to inconsistent results.


Table 1: Comparison of Commercial Suppliers for **4-(N-Methylaminocarbonyl)phenylboronic Acid**

Supplier	Product Number (Example)	Purity	Available Quantities	Notes
Sigma-Aldrich (Merck)	643939	≥97%	1g, 5g, 25g	A reliable source for high-purity research chemicals.
Thermo Fisher Scientific	AC438290010	97%	1g, 5g	Part of the Acros Organics brand.
TCI America	M2373	>98.0% (T)	1g, 5g, 25g	Offers high-purity grades suitable for sensitive applications.
Combi-Blocks	BB-3136	95-98%	1g, 5g, 10g, 25g	Provides a wide range of building blocks for combinatorial chemistry.
Oakwood Chemical	042253	97%	1g, 5g, 25g	A specialized supplier of fluorine and boron compounds.

Note: Product numbers, purity, and available quantities are subject to change. Please consult the respective supplier's website for the most up-to-date information.

Synthesis and Characterization

While commercially available, understanding the synthesis of **4-(N-Methylaminocarbonyl)phenylboronic acid** provides valuable insights into potential impurities and informs purification strategies. A common synthetic route involves the Miyaura borylation of 4-bromo-N-methylbenzamide.

[Click to download full resolution via product page](#)

Figure 1: A simplified workflow for the synthesis of **4-(N-Methylaminocarbonyl)phenylboronic acid** via Miyaura borylation.

Characterization of the final product is typically performed using nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C) and mass spectrometry to confirm its identity and purity.

Applications in Suzuki-Miyaura Cross-Coupling

4-(N-Methylaminocarbonyl)phenylboronic acid is a versatile coupling partner in Suzuki-Miyaura reactions, a cornerstone of modern carbon-carbon bond formation. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex organic

molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

[Click to download full resolution via product page](#)

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **4-(N-Methylaminocarbonyl)phenylboronic acid** with an aryl bromide.

Materials:

- **4-(N-Methylaminocarbonyl)phenylboronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 equivalents)
- 1,4-Dioxane
- Water

Procedure:

- To a flame-dried round-bottom flask, add the aryl bromide, **4-(N-Methylaminocarbonyl)phenylboronic acid**, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
- Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Suzuki-Miyaura Reactions

Issue	Potential Cause(s)	Suggested Solution(s)
Low or No Conversion	Inactive catalyst	Use a fresh batch of palladium catalyst; consider a pre-catalyst.
Poor quality boronic acid	Use freshly purchased or recrystallized boronic acid.	
Insufficiently degassed solvents	Degas solvents thoroughly by sparging with an inert gas or freeze-pump-thaw cycles.	
Formation of Homocoupling Product	Oxygen contamination	Ensure the reaction is performed under strictly anaerobic conditions.
Decomposition of Boronic Acid	High reaction temperature	Optimize the reaction temperature; lower temperatures may be sufficient.
Prolonged reaction time	Monitor the reaction closely and quench it upon completion.	

Conclusion

4-(N-Methylaminocarbonyl)phenylboronic acid is a valuable and readily accessible building block for synthetic chemists. Its utility in Suzuki-Miyaura cross-coupling reactions has been demonstrated in numerous applications, particularly in the synthesis of pharmaceutically

relevant compounds. A thorough understanding of its properties, handling, and reaction conditions is paramount to achieving high yields and reproducible results. By following the guidelines and protocols outlined in this guide, researchers can effectively incorporate this versatile reagent into their synthetic strategies.

References

- Oakwood Chemical. (n.d.). **4-(N-Methylaminocarbonyl)phenylboronic acid**.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [\[Link\]](#)
- Chemie, G. (2014). The 2010 Nobel Prize in Chemistry. *Angewandte Chemie International Edition*, 49(48), 9038-9040. [\[Link\]](#)
- To cite this document: BenchChem. [commercial availability of 4-(N-Methylaminocarbonyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107187#commercial-availability-of-4-n-methylaminocarbonyl-phenylboronic-acid\]](https://www.benchchem.com/product/b107187#commercial-availability-of-4-n-methylaminocarbonyl-phenylboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

